Elucidating the Chemical Architecture of Ylangenyl Acetate: A Technical Guide
Elucidating the Chemical Architecture of Ylangenyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: November 17, 2025
Abstract
Ylangenyl acetate, a sesquiterpenoid constituent isolated from the fruits of Schisandra chinensis, holds potential interest for researchers in natural product chemistry and drug discovery. Its complete chemical structure elucidation is paramount for understanding its biosynthetic pathways, pharmacological activity, and potential for synthetic derivatization. This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural determination of sesquiterpenoids, using a representative example from Schisandra chinensis due to the limited availability of specific public data on ylangenyl acetate. The principles and techniques detailed herein are directly applicable to the structural characterization of ylangenyl acetate and other novel sesquiterpenoids.
Introduction
Ylangenyl acetate is a naturally occurring sesquiterpenoid identified in the essential oil of Schisandra chinensis fruits.[1][2][3] It possesses the molecular formula C₁₇H₂₆O₂ and a molecular weight of 262.39 g/mol .[2] As a member of the vast and structurally diverse class of sesquiterpenoids, its chemical architecture is based on a 15-carbon backbone, biosynthetically derived from three isoprene units, with the addition of an acetate functional group. The precise arrangement of atoms and stereochemistry defines its unique properties and biological activity.
The elucidation of such a structure is a systematic process that relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide will walk through the typical experimental workflow and data analysis involved in this process.
Experimental Protocols
The structural elucidation of a natural product like ylangenyl acetate typically begins with its isolation and purification from the source material, followed by spectroscopic analysis.
Isolation of Sesquiterpenoids from Schisandra chinensis
A general procedure for the isolation of sesquiterpenoids from the fruits of Schisandra chinensis is as follows:
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Extraction: Dried and powdered fruits of Schisandra chinensis are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.
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Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Sesquiterpenoids are typically found in the less polar fractions (e.g., n-hexane and ethyl acetate).
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Chromatographic Separation: The sesquiterpenoid-rich fractions are then subjected to a series of chromatographic techniques to isolate individual compounds. These techniques may include:
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Column Chromatography: Using silica gel or other stationary phases with a gradient elution system of solvents like hexane and ethyl acetate.
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Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.
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High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to obtain highly pure compounds.
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Spectroscopic Analysis
Once a pure compound is isolated, its structure is determined using a suite of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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¹³C NMR (Carbon NMR): Provides information about the number of different types of carbon atoms in the molecule.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.
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Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to determine the elemental composition and molecular formula of the compound.
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Infrared (IR) Spectroscopy:
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Identifies the presence of specific functional groups in the molecule based on the absorption of infrared radiation at characteristic frequencies. For ylangenyl acetate, key absorptions would be expected for the ester carbonyl (C=O) group and C-O bonds.
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Data Presentation: A Representative Sesquiterpenoid from Schisandra chinensis
As specific, publicly available spectroscopic data for ylangenyl acetate is limited, the following tables present representative ¹H and ¹³C NMR data for a known sesquiterpenoid isolated from Schisandra chinensis. This data illustrates the type of information obtained and its utility in structure elucidation.
Table 1: Representative ¹H NMR Data for a Sesquiterpenoid from Schisandra chinensis (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 5.35 | t | 1H | 7.2 | Olefinic Proton |
| 4.50 | dd | 1H | 11.5, 5.5 | H attached to oxygen-bearing carbon |
| 2.05 | s | 3H | - | Acetate Methyl Protons |
| 1.68 | s | 3H | - | Olefinic Methyl Protons |
| 0.95 | d | 3H | 6.8 | Methyl Protons |
| 0.88 | d | 3H | 6.8 | Methyl Protons |
Table 2: Representative ¹³C NMR Data for a Sesquiterpenoid from Schisandra chinensis (in CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 170.5 | C | Ester Carbonyl Carbon |
| 141.2 | C | Olefinic Carbon |
| 120.8 | CH | Olefinic Carbon |
| 80.1 | CH | Carbon attached to Oxygen |
| 45.3 | CH | - |
| 38.7 | CH₂ | - |
| 28.2 | CH₂ | - |
| 25.7 | CH₃ | Olefinic Methyl Carbon |
| 21.1 | CH₃ | Acetate Methyl Carbon |
| 19.8 | CH₃ | Methyl Carbon |
| 16.5 | CH₃ | Methyl Carbon |
Visualization of the Elucidation Workflow
The logical process of elucidating a chemical structure from spectroscopic data can be visualized as a workflow. This involves integrating information from different spectroscopic techniques to piece together the molecular puzzle.
Conclusion
The chemical structure elucidation of ylangenyl acetate, a sesquiterpenoid from Schisandra chinensis, is a meticulous process that relies on the synergistic application of modern spectroscopic techniques. While specific data for ylangenyl acetate remains scarce in public databases, the principles and experimental protocols outlined in this guide provide a robust framework for its characterization. The representative data and workflow presented herein serve as a valuable resource for researchers and scientists engaged in the exploration of novel natural products and their potential applications in drug development. Further research involving the isolation and comprehensive spectroscopic analysis of ylangenyl acetate is necessary to fully define its chemical structure and unlock its therapeutic potential.
